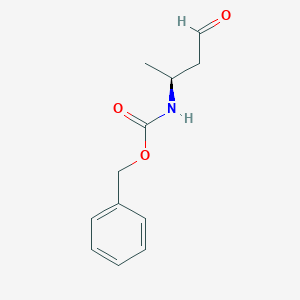

Benzyl (s)-(4-oxobutan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (s)-(4-oxobutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (s)-(4-oxobutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates. This method is advantageous as it allows for the formation of carbamates under relatively mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of catalysts such as indium triflate can further enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Benzyl (s)-(4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines .

Scientific Research Applications

Benzyl (s)-(4-oxobutan-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (s)-(4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate linkages with amine groups, thereby protecting them from unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Benzyl carbamate: Similar in structure but lacks the oxobutan-2-yl group.

Ethyl carbamate: Another carbamate ester with different alkyl groups.

Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.

Uniqueness

Benzyl (s)-(4-oxobutan-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the oxobutan-2-yl group enhances its stability and makes it suitable for various synthetic applications .

Biological Activity

Benzyl (S)-(4-oxobutan-2-yl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and case studies demonstrating its efficacy against various biological targets.

This compound is a carbamate derivative that may exhibit significant biological properties. The exploration of its pharmacological potential is vital in the context of developing new therapeutic agents, particularly in combating resistant strains of bacteria and other pathogens.

2. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the activation of the carboxylic acid group followed by the introduction of nitrogen nucleophiles. The structure-activity relationship studies indicate that modifications to the side chain and functional groups can significantly impact the compound's biological activity.

2.1 Synthesis

The synthesis can be performed using peptide coupling reagents such as EDC/NHS, which allows for the formation of various derivatives with differing biological activities. The introduction of hydrophobic groups has been shown to enhance binding affinity to biological targets.

2.2 Structure-Activity Relationship

Research has indicated that the length and nature of substituents on the benzyl group significantly influence the compound's efficacy. For example, increasing hydrophobicity often correlates with enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

3.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 28 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes involved in bacterial cell wall synthesis or disruption of membrane integrity . Studies have shown that compounds with similar structures can form ion-conducting pores in bacterial membranes, leading to cell lysis .

4. Case Studies

Several case studies have highlighted the efficacy of this compound in vivo and in vitro:

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that this compound effectively inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA) strains, showcasing its potential as a therapeutic agent against resistant infections .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that while exhibiting antimicrobial activity, this compound showed low toxicity towards mammalian cells, indicating a favorable therapeutic index .

5. Conclusion

This compound presents promising biological activity, particularly as an antimicrobial agent against resistant bacterial strains. Its synthesis and structure-activity relationships reveal critical insights into how modifications can enhance its efficacy. Continued research is necessary to fully elucidate its mechanisms and potential applications in medicine.

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

benzyl N-[(2S)-4-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C12H15NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,15)/t10-/m0/s1 |

InChI Key |

GCNIBYAYUBSQCC-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](CC=O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CC=O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.